molecular formula C14H13NO2 B3847194 N-(2-hydroxyphenyl)-4-methylbenzamide CAS No. 57709-82-7

N-(2-hydroxyphenyl)-4-methylbenzamide

Cat. No.: B3847194
CAS No.: 57709-82-7
M. Wt: 227.26 g/mol
InChI Key: MIDBXGKRBJJUCE-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-hydroxyphenyl and a 4-methyl group

Mechanism of Action

Target of Action

N-(2-hydroxyphenyl)-4-methylbenzamide, also known as NA-2, has been found to have significant antiproliferative effects on certain cancer cell lines . The primary targets of NA-2 are yet to be fully identified, but it is known to interact with the cytochrome P450 2C11 rat isoform .

Mode of Action

It is known that na-2 and its derivatives can induce apoptosis in human glioblastoma cells . This is achieved through the increased ratio of Bax to Bcl-2 and active Caspase-3 expression . The compound’s interaction with its targets leads to changes at the cellular level, resulting in cell growth inhibition and apoptosis .

Biochemical Pathways

NA-2 appears to affect several biochemical pathways. It has been found to induce apoptosis in cancer cells, which involves the activation of the intrinsic apoptotic pathway . This pathway is characterized by an increase in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-3 . The exact downstream effects of these changes are still under investigation.

Pharmacokinetics

It is known that the compound is metabolized by the cytochrome p450 2c11 rat isoform

Result of Action

The result of NA-2’s action is the inhibition of cell growth and the induction of apoptosis in certain cancer cells . This is achieved through the compound’s interaction with its targets and the subsequent changes in cellular processes . The molecular and cellular effects of NA-2’s action are still being investigated.

Biochemical Analysis

Biochemical Properties

N-(2-hydroxyphenyl)-4-methylbenzamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-4-methylbenzamide typically involves the reaction of 2-hydroxyaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(2-hydroxyphenyl)-4-methylbenzamide exhibits antimicrobial activities against several pathogens. A study reported that related compounds in the benzamide series demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria, suggesting potential applications in antimalarial drug development . Additionally, derivatives have shown effectiveness against Trypanosoma species, indicating a broader spectrum of protozoan activity .

Anti-Inflammatory Effects

Benzamide derivatives are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2) production in human fibroblasts, making it a candidate for treating inflammatory diseases . The mechanism involves modulation of key signaling pathways that regulate inflammation.

Pharmaceutical Applications

Given its structural characteristics, this compound serves as a scaffold for developing new analgesic and anti-inflammatory drugs. The benzamide functionality allows for various modifications to enhance biological activity and selectivity. Research into its pharmacokinetics and toxicity profiles is necessary to establish its viability as a therapeutic agent.

Material Science Applications

The compound's unique chemical structure positions it as a potential intermediate in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it valuable for developing new materials or compounds with desirable physical properties. Further exploration into its material properties could yield significant advancements in polymer chemistry and nanotechnology.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against P. falciparumCompounds showed significant inhibitory effects, indicating potential for antimalarial drug development .
Anti-Inflammatory ResearchTested on human gingival fibroblastsDemonstrated inhibition of IL-6 and PGE2 production, supporting its use in inflammatory disease treatment .
Material Science ExplorationInvestigated as an organic compoundHighlighted potential applications in developing new materials due to its versatile reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-hydroxyphenyl)-2-propylpentanamide: A derivative with a longer alkyl chain.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which alters its chemical properties.

Uniqueness

N-(2-hydroxyphenyl)-4-methylbenzamide is unique due to the presence of both the hydroxyl and methyl groups, which influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

N-(2-hydroxyphenyl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including antibacterial, antitumor, and antiparasitic effects, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group on the aromatic ring, which may contribute to its biological activity. The compound can be represented as follows:

  • Chemical Formula : C14_{14}H13_{13}N1_{1}O1_{1}
  • Molecular Weight : 213.26 g/mol

Antibacterial Activity

Several studies have indicated that derivatives of benzamides, including this compound, exhibit significant antibacterial properties. For example:

  • Gram-positive Bacteria : Compounds similar to this compound have demonstrated broad-spectrum antibacterial activity against Gram-positive bacteria. In particular, derivatives have shown effectiveness against strains such as Staphylococcus aureus and Streptococcus pneumoniae .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
This compoundS. pneumoniae16 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that benzamide derivatives can inhibit tumor cell proliferation:

  • Mechanism of Action : this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
  • Case Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest

Antiparasitic Activity

Recent investigations have highlighted the potential antiparasitic effects of benzamide derivatives against protozoan parasites:

  • Plasmodium falciparum : Compounds structurally related to this compound have shown moderate activity against P. falciparum, with studies indicating an IC50 value in the range of 5-20 µM .
  • Toxoplasma gondii : Similarly, some derivatives exhibited notable efficacy against T. gondii, suggesting potential for further development as antiparasitic agents .
ParasiteIC50 (µM)Reference
P. falciparum15
T. gondii12

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound.

  • Hydroxyl Group Influence : The presence of the hydroxyl group on the aromatic ring enhances hydrogen bonding capabilities, which may improve binding affinity to biological targets.
  • Substituent Variability : Variations in substituents on the benzene rings significantly affect biological activity. For instance, modifications at the para position can lead to increased potency against specific bacterial strains .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDBXGKRBJJUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333118
Record name SBB043706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57709-82-7
Record name SBB043706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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